N-(2-aminophenyl)-2-chlorobenzamide

Description

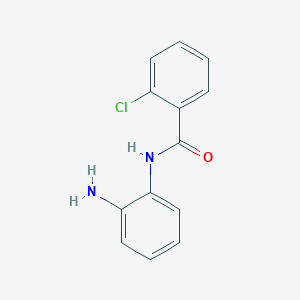

N-(2-aminophenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It features an amine group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Properties

IUPAC Name |

N-(2-aminophenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUFEUYVWRXIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides.

Oxidation Reactions: Products include nitroso or nitro derivatives.

Reduction Reactions: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

N-(2-aminophenyl)-2-chlorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or anti-inflammatory properties.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It is employed in various biological assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the chlorobenzamide moiety can engage in hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-aminophenyl)-benzamide: Lacks the chlorine atom, which can affect its reactivity and biological activity.

N-(2-aminophenyl)-4-chlorobenzamide: The chlorine atom is positioned differently, leading to variations in chemical and biological properties.

N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: Contains an additional phenoxy group, which can influence its solubility and reactivity.

Uniqueness

N-(2-aminophenyl)-2-chlorobenzamide is unique due to the presence of both an amine group and a chlorobenzamide moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-aminophenyl)-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a chemical formula of CHClNO, with a molecular weight of 250.68 g/mol. The compound features an amine group, a chlorobenzamide moiety, and an aromatic ring, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HeLa | 15.0 | DNA fragmentation |

The mechanism involves activation of caspases, leading to programmed cell death, which is crucial for cancer therapy.

Case Studies

- Leishmanicidal Activity : A study evaluated this compound against Leishmania species. The compound demonstrated leishmanicidal activity with an EC value of 5 µM, indicating potential for treating leishmaniasis.

- Selectivity Index : In a comparative study against human THP-1 cells, the selectivity index (SI) was calculated to be greater than 10, suggesting that the compound selectively targets leishmanial cells over human cells, minimizing potential toxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound inhibits certain enzymes involved in cell proliferation and survival pathways. Additionally, it may disrupt cellular membranes or interfere with nucleic acid synthesis.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.